molecular formula C19H26N2 B13903551 (1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine

(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine

Cat. No.: B13903551
M. Wt: 282.4 g/mol
InChI Key: TUJIYEYMKXWBTO-ROUUACIJSA-N
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Description

(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry and the presence of both neopentyl and diphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and neopentylamine.

    Condensation Reaction: Benzaldehyde undergoes a condensation reaction with neopentylamine in the presence of a suitable catalyst to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products

Scientific Research Applications

(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

    Pathways: It may modulate biochemical pathways, leading to changes in cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine: A stereoisomer with different chiral centers.

    (1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.

Uniqueness

(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine is unique due to its specific stereochemistry and the presence of both neopentyl and diphenyl groups, which contribute to its distinct reactivity and applications in various fields.

Properties

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

(1S,2S)-N'-(2,2-dimethylpropyl)-1,2-diphenylethane-1,2-diamine

InChI

InChI=1S/C19H26N2/c1-19(2,3)14-21-18(16-12-8-5-9-13-16)17(20)15-10-6-4-7-11-15/h4-13,17-18,21H,14,20H2,1-3H3/t17-,18-/m0/s1

InChI Key

TUJIYEYMKXWBTO-ROUUACIJSA-N

Isomeric SMILES

CC(C)(C)CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N

Canonical SMILES

CC(C)(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)N

Origin of Product

United States

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